molecular formula C7H6BrNO4S B8177573 4-Bromo-2-sulfamoylbenzoic acid

4-Bromo-2-sulfamoylbenzoic acid

Cat. No.: B8177573
M. Wt: 280.10 g/mol
InChI Key: SSRDFFSWXVLLDB-UHFFFAOYSA-N
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Description

4-Bromo-2-sulfamoylbenzoic acid is a valuable benzoic acid derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. This compound features three distinct functional groups—a bromine atom, a sulfamoyl group (-SO₂NH₂), and a carboxylic acid (-COOH)—attached to an aromatic benzene ring, making it a multifunctional intermediate for constructing more complex molecules . The presence of these reactive handles allows for a wide range of chemical transformations. The bromo substituent enables various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, facilitating the formation of new carbon-carbon bonds . Meanwhile, the carboxylic acid group can be readily functionalized into esters, amides, or other derivatives, offering pathways to diversify the compound's structure and properties . Compounds containing the sulfamoyl moiety are of significant interest in drug discovery due to their diverse biological activities. Research indicates that sulfonamide-containing compounds demonstrate a range of therapeutic properties, including acting as antibacterial agents , carbonic anhydrase inhibitors , anticonvulsant agents , and selective receptor antagonists . Furthermore, sulfamoyl benzoic acid derivatives have been designed and synthesized as specific agonists for the LPA2 GPCR, a receptor implicated in anti-apoptotic and mucosal barrier-protective pathways, showcasing their potential in developing treatments for conditions like radiation injury . As such, 4-Bromo-2-sulfamoylbenzoic acid is a key precursor in pharmaceutical research for the synthesis of potential anti-inflammatory, antibacterial, and receptor-modulating agents . It is also used in material science for the design of functionalized polymers and specialty materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handling and Safety: Handle with care, using appropriate personal protective equipment including gloves and goggles. Avoid inhalation of dust and direct contact with skin or eyes. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

4-bromo-2-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO4S/c8-4-1-2-5(7(10)11)6(3-4)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRDFFSWXVLLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-sulfamoylbenzoic acid typically involves the bromination of 2-sulfamoylbenzoic acid. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: Industrial production of 4-Bromo-2-sulfamoylbenzoic acid may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-sulfamoylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

4-Bromo-2-sulfamoylbenzoic acid serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. It can undergo various reactions, including:

  • Substitution Reactions : The bromine atom can be substituted by nucleophiles like amines or thiols.
  • Coupling Reactions : It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Research has indicated potential biological activities for 4-Bromo-2-sulfamoylbenzoic acid:

  • Antimicrobial Properties : Studies suggest it may exhibit antimicrobial activity against certain pathogens.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially through mechanisms involving NF-κB signaling pathways .

Medicinal Chemistry

This compound is explored as a precursor for synthesizing pharmaceutical agents, particularly those targeting specific enzymes or receptors. Notable applications include:

  • SGLT2 Inhibitors : It plays a crucial role in developing therapies for diabetes management by serving as a precursor in the synthesis of SGLT2 inhibitors .
  • Anticonvulsant Activity : Alkyl esters derived from this compound have shown promise in treating epilepsy due to their anticonvulsant properties .

Case Studies

Several case studies illustrate the diverse applications of 4-Bromo-2-sulfamoylbenzoic acid:

  • Anticonvulsant Activity : Research demonstrated that certain derivatives exhibited significant anticonvulsant effects, suggesting potential therapeutic use in epilepsy .
  • Immunomodulatory Effects : In vitro studies revealed that specific analogs could enhance cytokine release from human monocytic cells, indicating their potential as immunotherapeutics .
  • Enzyme Inhibition : The compound has been studied as an inhibitor for d-amino acid oxidase, impacting neurotransmitter metabolism and offering insights into neurodevelopmental disorders .

Mechanism of Action

The mechanism of action of 4-Bromo-2-sulfamoylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfamoyl group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-sulfamoylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Biological Activity

4-Bromo-2-sulfamoylbenzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

4-Bromo-2-sulfamoylbenzoic acid is characterized by the presence of a bromine atom and a sulfamoyl group attached to a benzoic acid structure. Its molecular formula is C7H6BrN1O3SC_7H_6BrN_1O_3S with a molecular weight of approximately 167.09 g/mol. The unique substitution pattern contributes to its biological reactivity and interaction with various biological targets.

The biological activity of 4-Bromo-2-sulfamoylbenzoic acid can be attributed to its ability to interact with specific enzymes and receptors. The sulfamoyl group allows for hydrogen bonding with target proteins, while the bromine atom can engage in halogen bonding, enhancing binding affinity and specificity.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied as an inhibitor for enzymes such as d-amino acid oxidase, which is involved in neurotransmitter metabolism.
  • Anti-inflammatory Activity : Research indicates that it may modulate inflammatory pathways, potentially through the activation of NF-κB signaling pathways .

Structure-Activity Relationships (SAR)

Studies on SAR have shown that modifications to the sulfamoyl group and bromine substitution can significantly influence the potency and selectivity of 4-Bromo-2-sulfamoylbenzoic acid against various biological targets. For example, derivatives with altered substituents have exhibited enhanced biological activities compared to the parent compound .

CompoundModificationsBiological Activity
Compound 1Bromine replaced with methylReduced enzyme inhibition
Compound 2Sulfamoyl group alteredIncreased anti-inflammatory activity

Case Studies

Several studies have highlighted the biological potential of 4-Bromo-2-sulfamoylbenzoic acid:

  • Anticonvulsant Activity : Research has shown that alkyl esters of 4-bromo-2-sulfamoylbenzoic acid exhibit anticonvulsant properties, suggesting its potential use in treating epilepsy .
  • Immunomodulatory Effects : In vitro studies demonstrated that certain analogs could enhance the release of immunostimulatory cytokines in human monocytic cells, indicating their potential as immunotherapeutics .
  • SGLT2 Inhibitors : As a precursor in the synthesis of SGLT2 inhibitors, 4-bromo-2-sulfamoylbenzoic acid plays a crucial role in developing therapies for diabetes management .

Q & A

Q. What are the established synthetic routes for 4-bromo-2-sulfamoylbenzoic acid, and how can purity be optimized?

The synthesis typically involves sulfonation and bromination steps. For example, Hamor and Reavlin (1967) synthesized alkyl esters of 4-bromo-2-sulfamoylbenzoic acid via sulfamoylation of 4-bromo-2-carboxybenzenesulfonyl chloride followed by esterification . Key steps include:

  • Sulfonation : Use chlorosulfonic acid to introduce the sulfonyl group.
  • Bromination : Employ bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.
  • Hydrolysis : Convert intermediates to the free acid using NaOH.
    Purity Optimization : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical. Monitor reactions via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. How is 4-bromo-2-sulfamoylbenzoic acid characterized structurally, and what analytical techniques are essential?

Structural confirmation requires a combination of:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm bromine and sulfamoyl group positions (e.g., 1H^1H NMR: δ 8.2–8.5 ppm for aromatic protons adjacent to bromine) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 294.92 for C₇H₅BrNO₄S).
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H stretch of sulfamoyl group) .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed during synthesis?

Regioselective bromination is critical to avoid isomers. highlights the use of directed ortho-metalation or Lewis acid catalysis (e.g., FeBr₃) to direct bromine to the para position relative to the sulfamoyl group . For example:

  • Directed Metalation : Use a sulfamoyl group as a directing group to stabilize intermediates.
  • Photochemical Bromination : Under UV light, NBS in CCl₄ achieves higher selectivity (yield: 75–80%) compared to thermal methods .
    Troubleshooting : Monitor reaction progress via LC-MS; adjust stoichiometry (Br₂:NBS ratio) if undesired di-brominated products form.

Q. What methodologies resolve contradictions in biological activity data for sulfamoyl benzoic acid derivatives?

Scozzafava et al. (2003) observed variability in antiviral activity across sulfonamide derivatives, attributed to steric and electronic effects . To address contradictions:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace bromine with chlorine) and test against target enzymes (e.g., carbonic anhydrase isoforms).
  • Molecular Docking : Use software like AutoDock to predict binding affinities and compare with experimental IC₅₀ values.
  • Statistical Analysis : Apply multivariate regression to identify key structural predictors of activity (e.g., Hammett σ values for electronic effects) .

Q. How can reaction yields be improved in multi-step syntheses involving sulfamoyl intermediates?

Example from : A two-step synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid achieved 85% yield via:

Sulfonation : React 2-bromo-4-sulfobenzoic acid with thionyl chloride (5 hrs, reflux) to form the sulfonyl chloride intermediate.

Reduction : Treat with sodium sulfite and bicarbonate (pH 7–9, 6–48 hrs) to reduce the sulfonyl chloride to sulfonic acid .
Optimization Tips :

  • Use excess thionyl chloride (3–4 equivalents) to drive sulfonation.
  • Maintain pH >7 during reduction to prevent acid-catalyzed side reactions.

Methodological Considerations

Q. How should researchers handle stability and storage of 4-bromo-2-sulfamoylbenzoic acid?

  • Stability : The compound is hygroscopic; store in desiccators (silica gel) under nitrogen.
  • Decomposition Risks : Avoid prolonged exposure to light (UV degradation) and temperatures >40°C.
  • Safety : Use PPE (gloves, N95 masks) due to potential skin/eye irritation (similar to 4-bromobenzoyl chloride in ) .

Q. What strategies validate crystallographic data for sulfamoyl benzoic acid derivatives?

  • SHELX Refinement : Use SHELXL for small-molecule refinement. Key parameters: R-factor <5%, wR₂ <10%, and acceptable ADP (atomic displacement parameter) ratios .
  • Twinned Data : For macromolecular crystals, apply twin refinement (HKLF5 format in SHELXPRO) to resolve overlapping reflections .

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